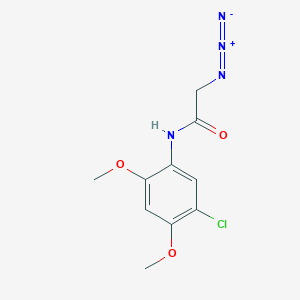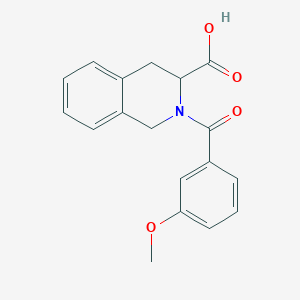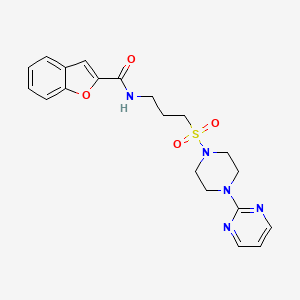
2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a chemical compound with the molecular formula C10H11ClN4O3. It is used primarily in research settings, particularly in the fields of chemistry and biochemistry. This compound is known for its azide functional group, which is a linear, polyatomic anion consisting of three nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with chloroacetyl chloride to form an intermediate, which is then treated with sodium azide to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
Analyse Chemischer Reaktionen
Types of Reactions
2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: Often carried out using copper(I) catalysts in the presence of alkynes.
Major Products
Substitution Reactions: Products include various substituted acetamides.
Reduction Reactions: The primary product is the corresponding amine.
Cycloaddition Reactions: The major product is a triazole derivative.
Wissenschaftliche Forschungsanwendungen
2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is utilized in several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in bioorthogonal chemistry for labeling biomolecules.
Medicine: Investigated for potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide involves its azide group, which can undergo various chemical transformations. In biological systems, the azide group can react with alkyne-containing molecules in a process known as click chemistry, forming stable triazole linkages. This reaction is highly specific and can be used to label or modify biomolecules without interfering with their natural functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-azido-N-(2,4-dimethoxyphenyl)acetamide
- 2-azido-N-(3,5-dimethoxyphenyl)acetamide
- 2-azido-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Uniqueness
2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is unique due to the presence of both the azide group and the 5-chloro-2,4-dimethoxyphenyl moiety. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c1-17-8-4-9(18-2)7(3-6(8)11)14-10(16)5-13-15-12/h3-4H,5H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPPQNQEDCJTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN=[N+]=[N-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2583314.png)
![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)


![ethyl 14,21-dioxo-2-azapentacyclo[11.8.0.0^{2,11}.0^{3,8}.0^{15,20}]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-12-carboxylate](/img/structure/B2583319.png)





![2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2583329.png)
![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2583330.png)

![7-Fluoro-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2583333.png)
